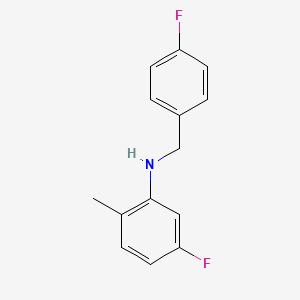

5-Fluoro-N-(4-fluorobenzyl)-2-methylaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-N-[(4-fluorophenyl)methyl]-2-methylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13F2N/c1-10-2-5-13(16)8-14(10)17-9-11-3-6-12(15)7-4-11/h2-8,17H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQFUCMOFKUGWTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)NCC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 5 Fluoro N 4 Fluorobenzyl 2 Methylaniline and Its Precursors

Retrosynthetic Analysis and Key Disconnection Strategies for 5-Fluoro-N-(4-fluorobenzyl)-2-methylaniline

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available precursors. For this compound, the most logical disconnections target the newly formed carbon-nitrogen (C-N) bonds.

Disconnection A (C-N Benzyl (B1604629) Bond): This is the most common strategy, breaking the bond between the aniline (B41778) nitrogen and the benzylic carbon. This approach leads to two primary precursors: 5-Fluoro-2-methylaniline (B146954) and a 4-fluorobenzyl electrophile (e.g., 4-fluorobenzaldehyde (B137897) or 4-fluorobenzyl halide). This disconnection forms the basis for synthetic methods like reductive amination and nucleophilic substitution.

Disconnection B (C-N Aryl Bond): This strategy involves cleaving the bond between the nitrogen and the fluoro-tolyl ring. This less common but viable route would suggest precursors like 4-fluorobenzylamine (B26447) and an activated aryl electrophile, such as 1-bromo-5-fluoro-2-methylbenzene. This pathway is primarily achieved through metal-catalyzed cross-coupling reactions.

These disconnections pave the way for several strategic synthetic approaches, which are detailed in the following sections.

Direct Synthesis Routes to this compound

Based on the retrosynthetic analysis, several robust methods can be employed for the direct synthesis of the target molecule.

Nucleophilic Aromatic Substitution (SNAr) is a potential pathway for forming aryl-amine bonds. However, this reaction typically requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to a suitable leaving group. In the context of synthesizing the precursor 5-Fluoro-2-methylaniline, a potential SNAr reaction is not the primary route.

More relevant to the synthesis of the final product is the standard nucleophilic substitution where the amine acts as the nucleophile. In this scenario, 5-Fluoro-2-methylaniline would attack an electrophilic benzylic carbon, such as in 4-fluorobenzyl bromide or 4-fluorobenzyl chloride, to form the target C-N bond. This reaction is generally facilitated by a non-nucleophilic base to neutralize the generated acid.

Reductive amination is a highly efficient and widely used method for forming C-N bonds, avoiding the over-alkylation issues that can plague direct substitution methods. masterorganicchemistry.com This process typically involves two steps: the formation of an imine or enamine intermediate from an amine and a carbonyl compound, followed by its reduction to the corresponding amine. libretexts.org

For the synthesis of this compound, this strategy involves reacting 5-Fluoro-2-methylaniline with 4-fluorobenzaldehyde . The reaction is often performed as a one-pot synthesis where the intermediate imine is reduced in situ. youtube.com A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective due to their ability to selectively reduce the protonated imine in the presence of the starting aldehyde. masterorganicchemistry.com The reaction is typically performed in a slightly acidic medium (pH ~5) to catalyze imine formation without deactivating the amine nucleophile. youtube.com

Table 1: Comparison of Reducing Agents for Reductive Amination

| Reducing Agent | Chemical Formula | Typical Solvents | Key Features |

|---|---|---|---|

| Sodium Borohydride (B1222165) | NaBH₄ | Methanol (B129727), Ethanol | Can reduce the aldehyde precursor; often added after imine formation is complete. masterorganicchemistry.com |

| Sodium Cyanoborohydride | NaBH₃CN | Methanol, Acetonitrile | Weaker reductant; selectively reduces the iminium ion, allowing for one-pot reactions. masterorganicchemistry.comyoutube.com |

| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Dichloromethane, Dichloroethane | Mild and selective; does not require strict pH control and is not sensitive to moisture. masterorganicchemistry.com |

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines by enabling the palladium-catalyzed coupling of amines with aryl halides or triflates. wikipedia.org This reaction offers a powerful alternative to traditional methods, which often have limited substrate scope and require harsh conditions. wikipedia.org

This methodology can be applied to the synthesis of this compound in two ways, corresponding to the retrosynthetic disconnections:

Coupling 5-Fluoro-2-methylaniline with 4-fluorobenzyl halide: This is a direct and efficient approach.

Coupling 4-fluorobenzylamine with an aryl halide like 1-bromo-5-fluoro-2-methylbenzene: This route is also feasible and demonstrates the versatility of the reaction.

The reaction requires a palladium source, a suitable phosphine (B1218219) ligand, and a base. The development of sterically hindered and electron-rich phosphine ligands has been critical to the reaction's success, allowing for the coupling of a wide variety of substrates under milder conditions. wikipedia.org

Palladium-catalyzed amination, particularly the Buchwald-Hartwig reaction, stands as a premier method for C-N bond formation. The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form an amido complex, and finally, reductive elimination to yield the desired aryl amine and regenerate the Pd(0) catalyst.

The synthesis of the key precursor, 5-Fluoro-2-methylaniline , can itself be achieved via a palladium-catalyzed amination. For instance, an aryl halide can be coupled with an ammonia (B1221849) equivalent. chemicalbook.com Research has demonstrated the use of catalyst systems like Pd(P(o-tol)₃)₂ with specific ligands to achieve high yields in such transformations. chemicalbook.com The choice of ligand is crucial and can dramatically influence reaction efficiency and scope. nih.gov

Table 2: Components of a Typical Buchwald-Hartwig Amination System

| Component | Examples | Role in Reaction |

|---|---|---|

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, [Pd(allyl)Cl]₂ | Source of the active Pd(0) catalyst. nih.govresearchgate.net |

| Phosphine Ligand | BINAP, Xantphos, tBuBippyPhos, DPEphos | Stabilizes the palladium center and facilitates key steps in the catalytic cycle. wikipedia.orgnih.govresearchgate.net |

| Base | NaOtBu, K₂CO₃, Cs₂CO₃ | Deprotonates the amine to form the active nucleophile and neutralizes the generated acid. researchgate.netresearchgate.net |

Optimizing reaction conditions is paramount to achieving high yields and purity in any synthetic procedure.

Solvent: For palladium-catalyzed cross-coupling reactions, anhydrous aprotic solvents like dioxane and toluene (B28343) are standard choices, as they effectively solvate the organometallic intermediates without interfering with the catalytic cycle. chemicalbook.com In contrast, reductive aminations are often carried out in protic solvents like methanol or ethanol, which can facilitate imine formation and solvate the borohydride reducing agents. organic-chemistry.orgchemicalbook.com

Temperature: Cross-coupling reactions frequently require elevated temperatures (reflux) to drive the reaction to completion, particularly for less reactive aryl chlorides. chemicalbook.com Reductive aminations, however, are often performed at or below room temperature to control selectivity and minimize side reactions. chemicalbook.com

Reagent Stoichiometry: The molar ratios of reactants and reagents are critical. In palladium-catalyzed reactions, the catalyst loading is typically low (e.g., 0.5 mol %). chemicalbook.com The base is used in stoichiometric excess (e.g., 2.7–4.5 equivalents) to ensure complete deprotonation of the amine and drive the reaction forward. chemicalbook.com For reductive amination, a slight excess of the amine or carbonyl component may be used, with the reducing agent added in stoichiometric amounts or slight excess.

Synthesis of Precursors and Building Blocks Relevant to this compound

The efficient synthesis of the target compound necessitates the availability of its fundamental building blocks. This subsection outlines the common and effective methods for preparing 5-fluoro-2-methylaniline, its halogenated derivatives, and the 4-fluorobenzyl precursors.

5-Fluoro-2-methylaniline serves as the foundational aniline component. A prevalent method for its synthesis involves the reduction of the corresponding nitro compound, 4-fluoro-2-nitrotoluene. This transformation is typically achieved using reducing agents such as iron powder in the presence of an acid like hydrochloric acid, in a solvent such as ethanol. chemicalbook.com The reaction mixture is usually heated to reflux to drive the reduction to completion. chemicalbook.com

The introduction of additional halogens onto the 5-fluoro-2-methylaniline scaffold provides crucial handles for further functionalization. Electrophilic halogenation is a common strategy to install chloro, bromo, or iodo substituents on the aromatic ring. The directing effects of the activating amino group and the methyl group, along with the deactivating but ortho-, para-directing fluorine atom, influence the regioselectivity of these reactions.

For instance, the chlorination of 3-fluoro-2-methylaniline (B146951) with N-chlorosuccinimide (NCS) in a polar aprotic solvent like N,N-dimethylformamide (DMF) has been shown to yield 4-chloro-3-fluoro-2-methylaniline (B3081105) as the major regioisomer. iucr.org Similarly, bromination of 2-fluoroaniline (B146934) can be achieved using molecular bromine in the presence of a quaternary ammonium (B1175870) bromide catalyst, which facilitates the formation of 4-bromo-2-fluoroaniline. google.com A similar strategy can be envisioned for the bromination of 5-fluoro-2-methylaniline. The synthesis of 5-bromo-4-fluoro-2-methylaniline (B104819), a dihalogenated aniline derivative, has been documented, highlighting its utility as a building block for more complex molecules. ossila.comsigmaaldrich.com

Iodination can be accomplished through various methods, including the use of iodine monochloride or a mixture of iodine and an oxidizing agent. youtube.com An alternative approach is the Finkelstein reaction on an existing bromo-substituted aniline, where the bromide is exchanged for iodide, often catalyzed by a copper(I) salt in the presence of a suitable ligand. chemicalbook.com

A summary of synthetic approaches for halogenated analogues is presented in the table below.

| Starting Material | Reagent(s) | Product | Reference(s) |

| 3-Fluoro-2-methylaniline | N-Chlorosuccinimide, DMF | 4-Chloro-3-fluoro-2-methylaniline | iucr.org |

| 2-Fluoroaniline | Br₂, Quaternary ammonium bromide | 4-Bromo-2-fluoroaniline | google.com |

| 2-Methyl-4-bromoaniline | NaI, CuI, N,N'-dimethylethylenediamine | 4-Iodo-2-methylaniline | chemicalbook.com |

The 4-fluorobenzyl group is the other key component of the target molecule. 4-Fluorobenzylamine and 4-fluorobenzyl halides are common precursors for its introduction.

4-Fluorobenzylamine can be synthesized through the reduction of 4-fluorobenzonitrile. While strong reducing agents like lithium aluminum hydride can be used, milder conditions employing transition metal-assisted sodium borohydride reduction are also effective. ossila.com Another route involves the hydrazinolysis of N-(4-fluorobenzyl)phthalimide. ossila.com

The synthesis of 4-fluorobenzyl halides often starts from 4-fluorobenzaldehyde. A two-step process can be employed where the aldehyde is first reduced to 4-fluorobenzyl alcohol using a reducing agent like sodium borohydride. biosynth.com The resulting alcohol can then be converted to the corresponding halide (e.g., bromide or iodide) using reagents such as phosphorus tribromide (PBr₃) or triphenylphosphine (B44618) dibromide (Ph₃PBr₂). biosynth.com

The following table summarizes some synthetic routes to these precursors.

| Precursor | Starting Material | Key Reagent(s) | Reference(s) |

| 4-Fluorobenzylamine | 4-Fluorobenzonitrile | NaBH₄, Transition metal catalyst | ossila.com |

| 4-Fluorobenzylamine | N-(4-fluorobenzyl)phthalimide | Hydrazine hydrate | ossila.com |

| 4-Fluorobenzyl bromide | 4-Fluorobenzyl alcohol | Ph₃PBr₂ | biosynth.com |

Nucleophilic aromatic substitution (SNAr) reactions are a powerful tool for the synthesis of highly functionalized aromatic compounds. In the context of this compound and its analogues, SNAr can be employed to introduce various substituents onto a fluoroarene precursor. For an SNAr reaction to be efficient, the aromatic ring must be activated by the presence of electron-withdrawing groups (EWGs) positioned ortho or para to the fluorine atom that acts as the leaving group.

A relevant example is the synthesis of 4-fluoro-5-(substituted phenyl-piperazin-1-yl)-2-nitrophenols. nih.gov In this synthesis, the starting material, 3-chloro-4-fluorophenol, is first nitrated to introduce a strongly electron-withdrawing nitro group, yielding 5-chloro-4-fluoro-2-nitrophenol. nih.gov This nitrophenol is then subjected to a piperazinylation reaction, where the fluorine atom is displaced by a substituted phenylpiperazine. nih.gov The presence of the nitro group para to the fluorine atom facilitates this nucleophilic substitution. Although the starting material is a phenol, a similar strategy could be envisioned for a suitably activated derivative of fluorotoluene.

The key steps in preparing a fluoroarene for a successful SNAr reaction include:

Introduction of a strong electron-withdrawing group: This is typically a nitro (-NO₂) or cyano (-CN) group, installed via electrophilic aromatic substitution (e.g., nitration).

Regioselective installation: The EWG must be positioned ortho or para to the fluorine atom that is intended to be the leaving group to effectively stabilize the Meisenheimer intermediate formed during the SNAr reaction.

Derivatization Strategies for this compound Analogues

Once the core structure of this compound is assembled, further modifications can be made to either the N-benzyl moiety or the fluorinated aniline ring to generate a library of analogues for structure-activity relationship (SAR) studies.

Variations on the N-benzyl portion of the molecule can be readily achieved by employing different substituted benzyl halides or benzaldehydes in the synthesis. The N-alkylation of 5-fluoro-2-methylaniline or its halogenated analogues with a range of substituted 4-fluorobenzyl halides would directly lead to diverse analogues.

Alternatively, reductive amination offers a versatile approach. This method involves the reaction of 5-fluoro-2-methylaniline with a substituted benzaldehyde (B42025) to form an intermediate imine, which is then reduced in situ to the corresponding secondary amine. A variety of reducing agents can be used, including sodium borohydride (NaBH₄) and hydrosilanes catalyzed by Lewis acids like B(C₆F₅)₃. bris.ac.ukresearchgate.net This strategy allows for the introduction of a wide array of substituents on the benzyl ring.

The following table outlines these derivatization approaches.

| Strategy | Precursors | Key Reaction | Potential Modifications |

| N-Alkylation | 5-Fluoro-2-methylaniline, Substituted benzyl halide | Nucleophilic substitution | Introduction of various substituents (e.g., alkyl, alkoxy, halogen) on the benzyl ring |

| Reductive Amination | 5-Fluoro-2-methylaniline, Substituted benzaldehyde | Imine formation followed by reduction | Wide variety of commercially available benzaldehydes can be used to introduce diverse functional groups |

Introducing diversity on the fluorinated aniline ring often involves the use of a pre-functionalized aniline precursor, such as a halogenated derivative of 5-fluoro-2-methylaniline. These halogen atoms serve as versatile handles for transition metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful method for forming carbon-carbon bonds. A bromo- or iodo-substituted this compound analogue can be coupled with a wide range of aryl, heteroaryl, or alkyl boronic acids or esters. researchgate.netnih.gov This allows for the introduction of various cyclic and acyclic carbon-based substituents. The choice of palladium catalyst and ligand can be crucial for achieving high yields, especially with sterically hindered or electronically challenging substrates. nih.gov

Buchwald-Hartwig Amination: This is another palladium-catalyzed cross-coupling reaction that is highly effective for forming carbon-nitrogen bonds. A halogenated analogue of the target compound can be reacted with a variety of primary or secondary amines, anilines, or N-heterocycles to introduce new amino substituents on the aniline ring. beilstein-journals.org This method is known for its broad substrate scope and functional group tolerance.

The table below summarizes these powerful derivatization techniques.

| Reaction | Precursor Requirement | Reagents | Introduced Substituents | Reference(s) |

| Suzuki-Miyaura Coupling | Halogen (Br, I) on the aniline ring | Aryl/alkyl boronic acid or ester, Pd catalyst, base | Aryl, heteroaryl, alkyl, alkenyl groups | researchgate.netnih.gov |

| Buchwald-Hartwig Amination | Halogen (Br, I) on the aniline ring | Amine, Pd catalyst, base | Primary/secondary amino groups, N-heterocycles | beilstein-journals.org |

Regioselective Functionalization Approaches

The ability to selectively introduce functional groups onto the aromatic rings of this compound or its precursors, such as 5-fluoro-2-methylaniline, is crucial for modifying its properties. The existing substituents—the activating amino/amido and methyl groups and the deactivating fluoro group—exert significant directing effects on subsequent electrophilic aromatic substitution reactions.

Furthermore, modern synthetic methods allow for functionalization that can override these innate directing effects. Directed ortho-metalation (DoM) is a powerful strategy where a directing metalation group (DMG) on the aromatic ring directs deprotonation to an adjacent position by a strong base, typically an organolithium reagent. The resulting aryl-lithium species can then be quenched with a wide variety of electrophiles. For a precursor like N-acylated 5-fluoro-2-methylaniline, the pivaloyl or a similar bulky amide group can serve as an effective DMG, potentially allowing for regioselective functionalization at the C6 position.

Halogenation reactions also provide a pathway to selectively functionalized intermediates. The precise location of halogen introduction can be controlled by the choice of halogenating agent and reaction conditions, providing a handle for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig) to introduce further complexity.

Multi-Component Reactions for Structural Diversity

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all reactants, offer a highly efficient route to structural diversity. nih.gov These reactions are characterized by their high atom, pot, and step economy, minimizing waste and simplifying synthetic procedures. nih.gov For the synthesis of N-benzylaniline scaffolds and their derivatives, several MCRs are particularly relevant.

The Petasis Reaction: A versatile three-component reaction involving an amine, a carbonyl compound (aldehyde or ketone), and an organoboronic acid. To generate a library of analogs of this compound, one could employ 5-fluoro-2-methylaniline, a range of substituted aldehydes, and 4-fluorobenzylboronic acid (if available) or, more commonly, an amine, 4-fluorobenzaldehyde, and a suitable arylboronic acid.

The Ugi Reaction: This four-component reaction typically involves an isocyanide, a carboxylic acid, an amine, and a carbonyl compound. While the direct product is an α-acylamino amide, the Ugi reaction can be strategically employed to rapidly assemble complex scaffolds that can be later modified to yield the desired N-benzylaniline core.

Reductive Amination-Based MCRs: A pseudo-MCR approach involves the one-pot reaction of an amine (5-fluoro-2-methylaniline), an aldehyde (4-fluorobenzaldehyde), and a reducing agent, often in the presence of an additive or catalyst that facilitates the cascade of imine formation and subsequent reduction.

The power of MCRs lies in their combinatorial nature, allowing for the rapid generation of a large library of structurally diverse molecules from a small set of starting materials, which is invaluable for structure-activity relationship (SAR) studies in drug discovery.

Mechanistic Investigations of Synthetic Transformations

Understanding the reaction mechanisms involved in the synthesis of this compound is fundamental to optimizing reaction conditions, improving yields, and controlling selectivity. The key transformation is the formation of the C-N bond between the aniline nitrogen and the benzylic carbon.

Elucidation of Reaction Mechanisms in C-N Bond Formation

The formation of the central C-N bond in N-benzylanilines can be achieved through several pathways, most notably via transition-metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is a premier method for this purpose and its mechanism is well-documented. nih.gov

The generally accepted catalytic cycle for palladium-catalyzed amination involves three primary steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl or benzyl halide (e.g., 4-fluorobenzyl chloride) to form a Pd(II) intermediate. This is often the rate-determining step of the cycle.

Amine Coordination and Deprotonation: The aniline (5-fluoro-2-methylaniline) coordinates to the Pd(II) complex. In the presence of a base, the aniline is deprotonated to form a palladium amido complex.

Reductive Elimination: The final step involves the formation of the C-N bond as the desired N-benzylaniline product is eliminated from the palladium center, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

An alternative pathway, particularly for primary amines, is the "borrowing hydrogen" strategy, often catalyzed by ruthenium or iridium complexes. rsc.orgresearchgate.net This process involves the temporary oxidation of an alcohol to an aldehyde, condensation with an amine to form an imine, and subsequent reduction of the imine by the "borrowed" hydrogen equivalents, all mediated by the same metal catalyst. rsc.orgresearchgate.net

Role of Catalysts and Ligands in Reaction Selectivity and Efficiency

The choice of catalyst and, critically, the supporting ligand, has a profound impact on the outcome of C-N bond-forming reactions. nih.govsemanticscholar.orgnih.govacs.org In palladium-catalyzed aminations, the ligand plays a multifaceted role. nih.govnih.gov

Promoting Oxidative Addition: Electron-rich ligands enhance the electron density on the palladium center, facilitating its insertion into the carbon-halogen bond.

Stabilizing Intermediates: The ligand stabilizes the palladium complexes throughout the catalytic cycle, preventing catalyst decomposition.

Accelerating Reductive Elimination: Bulky, sterically hindered ligands are particularly crucial. They create a congested coordination sphere around the metal, which promotes the final reductive elimination step to release the product and regenerate the catalyst. nih.gov The development of specialized phosphine ligands (e.g., biarylphosphines, ferrocenylphosphines like Josiphos) has been instrumental in expanding the scope of Buchwald-Hartwig amination to include less reactive substrates like aryl chlorides. nih.govacs.org

The table below summarizes representative catalyst and ligand systems used in analogous C-N cross-coupling reactions.

| Catalyst Precursor | Ligand | Base | Solvent | Typical Substrates | Outcome |

| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | Aryl Chlorides, Amines | High efficiency for unactivated substrates |

| [Pd(crotyl)Cl]₂ | BippyPhos | KOtBu | THF/H₂O | Aryl Bromides, Aliphatic Amines | Minimizes β-hydride elimination nih.gov |

| [RuCl₂(p-cymene)]₂ | dppf | K₂CO₃ | p-Xylene | Anilines, Alcohols | "Borrowing Hydrogen" N-alkylation rsc.org |

| CuI | Phenanthroline | K₃PO₄ | DMF | Aryl Iodides, Amines | Ullmann condensation conditions |

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Vibrational Spectroscopy

Raman Spectroscopy for Molecular Vibrational Modes

Raman spectroscopy is a non-destructive analytical technique that provides detailed information about the molecular vibrations of a compound, offering a distinct fingerprint based on its unique structural features. When analyzing 5-Fluoro-N-(4-fluorobenzyl)-2-methylaniline, the Raman spectrum is expected to display characteristic peaks corresponding to the various functional groups and structural components of the molecule.

The key vibrational modes anticipated for this compound include C-H stretching from the aromatic rings and the methyl and methylene (B1212753) groups, C=C stretching within the benzene (B151609) rings, C-N stretching of the secondary amine, and C-F stretching from the two fluorine substituents. The presence and position of these bands help to confirm the molecular architecture. For instance, the aromatic C=C stretching vibrations typically appear in the 1400-1600 cm⁻¹ region, while the C-F stretching vibrations are expected in the 1000-1300 cm⁻¹ range. While a specific spectrum for the title compound is not publicly available, data from related structures, such as 5-fluoro-2-methylaniline (B146954), can provide reference points for interpreting the expected spectral features. chemicalbook.com

Table 1: Predicted Raman Vibrational Modes for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | Ar-H | 3000 - 3100 |

| Aliphatic C-H Stretch | -CH₃, -CH₂- | 2850 - 3000 |

| N-H Stretch | Secondary Amine | 3300 - 3500 |

| Aromatic C=C Stretch | Benzene Rings | 1400 - 1650 |

| C-N Stretch | Aryl-Alkyl Amine | 1250 - 1350 |

| C-F Stretch | Fluoroaromatic | 1100 - 1300 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and structural details of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of a molecule with high precision, which allows for the determination of its elemental formula. For this compound (C₁₄H₁₃F₂N), the theoretical monoisotopic mass can be calculated. This experimental precision is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions, providing definitive confirmation of the compound's identity.

Table 2: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₄H₁₃F₂N |

| Theoretical Monoisotopic Mass | 233.10161 u |

| Ion Form | [M+H]⁺ |

| Theoretical Exact Mass of Ion | 234.10943 u |

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Ion Detection

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for analyzing polar and thermally labile molecules. In positive ion mode, this compound is expected to be readily protonated, yielding a prominent molecular ion peak [M+H]⁺.

In addition to the molecular ion, ESI-MS coupled with tandem mass spectrometry (MS/MS) can reveal characteristic fragmentation patterns that further confirm the structure. A primary fragmentation pathway would be the cleavage of the benzylic C-N bond, which is typically the most labile bond in such structures. This would result in the formation of a 4-fluorobenzyl cation and a 5-fluoro-2-methylaniline radical cation. Observing these specific fragment ions provides conclusive evidence for the connectivity of the molecular structure. Studies on similar fluorinated aniline (B41778) compounds have demonstrated predictable fragmentation patterns under ESI conditions. nih.govnih.gov

Table 3: Expected ESI-MS Ions for this compound

| Ion | Formula | Calculated m/z | Description |

| [M+H]⁺ | [C₁₄H₁₄F₂N]⁺ | 234.11 | Protonated Molecular Ion |

| [C₇H₆F]⁺ | [C₇H₆F]⁺ | 109.04 | 4-Fluorobenzyl Cation Fragment |

| [C₇H₈FN]⁺ | [C₇H₈FN]⁺ | 125.06 | 5-Fluoro-2-methylaniline Fragment |

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are essential for separating components of a mixture, allowing for both purity assessment of the final product and real-time monitoring of the synthetic reaction.

Thin-Layer Chromatography (TLC) for Reaction Progress and Preliminary Purity

Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and versatile technique used extensively in synthetic organic chemistry to monitor the progress of a reaction and perform a preliminary assessment of product purity. fishersci.com For the synthesis of this compound, TLC can be used to track the consumption of the starting materials (e.g., 5-fluoro-2-methylaniline and 4-fluorobenzyl halide) and the formation of the desired product.

A silica (B1680970) gel plate typically serves as the stationary phase. The mobile phase, a mixture of solvents such as hexane (B92381) and ethyl acetate, is optimized to achieve clear separation between the starting materials, product, and any potential byproducts. The spots can be visualized under UV light due to the aromatic nature of the compounds. The product, being more substituted and generally less polar than the starting aniline, is expected to have a higher Retention Factor (Rƒ) value.

Table 4: Hypothetical TLC Data for Synthesis Monitoring

| Compound | Hypothetical Rƒ Value (Hexane:Ethyl Acetate 4:1) |

| 5-Fluoro-2-methylaniline (Starting Material) | 0.35 |

| 4-Fluorobenzyl Halide (Starting Material) | 0.70 |

| This compound (Product) | 0.55 |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Mixture Analysis and Degradation Product Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the powerful separation capabilities of High-Performance Liquid Chromatography (HPLC) with the sensitive and specific detection of mass spectrometry. This hyphenated technique is ideal for confirming the purity of the final product and for identifying any impurities or degradation products.

A reversed-phase HPLC method, likely using a C18 column with a gradient elution of water and acetonitrile, would effectively separate the target compound from any residual starting materials or byproducts. nih.gov The eluent is then introduced into the mass spectrometer, which confirms the identity of the peak corresponding to this compound by detecting its [M+H]⁺ ion at m/z 234.1. Furthermore, LC-MS is highly effective for identifying unknown degradation products that may form during synthesis or storage by analyzing the m/z values of other peaks in the chromatogram, providing insights into potential degradation pathways such as oxidation or hydrolysis.

Table 5: Illustrative LC-MS Method and Degradation Analysis

| Parameter | Description |

| LC Column | C18 Reversed-Phase (e.g., 150 x 4.6 mm, 3 µm) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Elution | Gradient elution |

| Detection (MS) | Positive Electrospray Ionization (ESI+) |

| Target Ion | m/z 234.1 [M+H]⁺ |

| Potential Degradation Product | N-(4-fluorobenzyl)-5-fluoro-2-methylaniline-N-oxide ([M+O+H]⁺, m/z 250.1) |

Computational and Theoretical Investigations of 5 Fluoro N 4 Fluorobenzyl 2 Methylaniline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methodologies such as Density Functional Theory (DFT) and Hartree-Fock (HF) are standard tools for elucidating electronic structure, molecular geometry, and predicting spectroscopic parameters. However, specific research applying these methods to 5-Fluoro-N-(4-fluorobenzyl)-2-methylaniline is not presently available.

Density Functional Theory (DFT) Studies for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of many-body systems. It is frequently employed to determine optimized molecular geometry, electronic distribution, and orbital energies. A typical DFT study on this compound would involve calculations to find the lowest energy conformation of the molecule, providing precise bond lengths, bond angles, and dihedral angles. Furthermore, analysis of the frontier molecular orbitals (HOMO and LUMO) would offer insights into the molecule's reactivity and electronic transitions. Despite the utility of this approach, specific DFT studies on this compound are not found in the reviewed literature.

Hartree-Fock (HF) Calculations for Fundamental Electronic Properties

The Hartree-Fock method is another cornerstone of computational chemistry, providing a foundational approximation of the electronic wavefunction and energy of a quantum many-body system. While generally less accurate than DFT for many applications due to its neglect of electron correlation, HF calculations are valuable for determining fundamental electronic properties such as ionization potential and electron affinity through Koopmans' theorem. A comprehensive study on this compound would benefit from HF calculations as a baseline for more advanced computational methods. However, no dedicated Hartree-Fock studies for this specific molecule have been identified.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Computational methods are widely used to predict spectroscopic parameters, which can aid in the interpretation of experimental data. DFT and other quantum chemical methods can be employed to calculate the theoretical vibrational frequencies (IR spectra) and nuclear magnetic resonance (NMR) chemical shifts. For this compound, such predictions would be invaluable for its structural characterization. While general methods for predicting NMR shifts and IR frequencies are well-documented, specific computational predictions for this compound are not available in the public domain. nih.govnih.gov

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide insight into the conformational flexibility and time-dependent behavior of molecules. These techniques are crucial for understanding how a molecule's structure and properties evolve over time.

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. By mapping the potential energy surface, an energy landscape can be constructed to identify stable conformers and the energy barriers between them. For a flexible molecule like this compound, which has several rotatable bonds, this analysis would be key to understanding its preferred shapes and their relative stabilities. At present, a specific conformational analysis and energy landscape for this compound has not been published.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

Molecular Dynamics (MD) simulations are a powerful tool for studying the physical movements of atoms and molecules over time. An MD simulation of this compound would provide a detailed view of its structural fluctuations, conformational changes, and interactions with its environment (e.g., a solvent). This information is critical for understanding the molecule's stability and dynamic behavior under various conditions. However, the scientific literature does not currently contain reports of MD simulations performed on this specific compound.

In Silico Design Principles for this compound Derivatives

The rational design of derivatives of this compound leverages computational tools to predict and optimize their biological activity. These in silico methods provide a powerful platform for exploring chemical space, identifying promising lead compounds, and understanding the molecular basis of their interactions with biological targets.

Ligand Design and Virtual Screening Methodologies

Ligand-based and structure-based virtual screening are two complementary approaches used to identify novel derivatives with desired biological activities. These methodologies are instrumental in narrowing down large compound libraries to a manageable number of candidates for further experimental investigation.

Ligand-Based Virtual Screening (LBVS)

When the three-dimensional structure of the biological target is unknown, ligand-based methods are employed. These techniques rely on the principle that molecules with similar structures are likely to have similar biological activities. A known active ligand, in this case, this compound, serves as a template to search for other compounds with similar properties.

Common LBVS methods include:

Similarity Searching: This involves the use of 2D fingerprints or 3D shape-based methods to identify molecules in a database that are structurally similar to the query molecule.

Pharmacophore Modeling: A pharmacophore model represents the essential steric and electronic features required for biological activity. For derivatives of this compound, a pharmacophore model might include features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers. nih.gov This model is then used as a 3D query to screen compound libraries for molecules that fit the pharmacophore. nih.gov

Machine Learning Models: Algorithms such as support vector machines (SVM) and neural networks can be trained on a set of known active and inactive compounds to classify new molecules.

Structure-Based Virtual Screening (SBVS)

If the 3D structure of the target protein is available, SBVS methods can be utilized. These approaches simulate the binding of potential ligands to the target's active site.

Key SBVS techniques include:

Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net Docking simulations can provide insights into the binding mode and affinity of this compound derivatives. researchgate.net

De Novo Design: This technique involves the computational construction of novel ligands that are predicted to have high affinity and selectivity for the target binding site. nih.gov

The following table illustrates a hypothetical virtual screening workflow for identifying novel derivatives of this compound.

| Step | Method | Description | Outcome |

| 1 | Library Preparation | A large database of commercially available or virtually generated compounds is prepared. | A diverse library of candidate molecules. |

| 2 | Ligand-Based Filtering | A pharmacophore model based on this compound is used to rapidly screen the library. nih.gov | A smaller subset of compounds with the desired pharmacophoric features. |

| 3 | Structure-Based Docking | The filtered compounds are docked into the active site of a hypothetical target protein. | A ranked list of compounds based on their predicted binding affinity. |

| 4 | ADMET Prediction | In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is performed on the top-ranked compounds. | A final selection of promising candidates with favorable drug-like properties. |

Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ssrn.com For this compound derivatives, a theoretical QSAR model could be developed to predict their activity based on various molecular descriptors.

The development of a QSAR model typically involves the following steps:

Data Set Preparation: A training set of molecules with known biological activities is compiled.

Descriptor Calculation: A wide range of molecular descriptors, such as physicochemical, topological, and electronic properties, are calculated for each molecule in the training set.

Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a model that correlates the descriptors with the biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is assessed using internal and external validation techniques.

A hypothetical QSAR equation for a series of this compound derivatives might look like this:

Log(1/IC50) = 0.5 * LogP - 0.2 * MW + 0.8 * HBD + 1.2

Where:

Log(1/IC50) is the biological activity.

LogP is the logarithm of the octanol-water partition coefficient (a measure of lipophilicity).

MW is the molecular weight.

HBD is the number of hydrogen bond donors.

This equation suggests that higher lipophilicity and a greater number of hydrogen bond donors, along with a lower molecular weight, could lead to increased biological activity in this theoretical model.

The following table provides examples of molecular descriptors that could be used in a QSAR study of this compound derivatives.

| Descriptor Type | Examples | Potential Influence on Activity |

| Physicochemical | LogP, Molecular Weight, Molar Refractivity | Membrane permeability, binding affinity |

| Topological | Wiener Index, Randic Index | Molecular size and shape |

| Electronic | Dipole Moment, HOMO/LUMO energies | Reactivity, electrostatic interactions |

| 3D Descriptors | Surface Area, Volume | Steric interactions with the target |

Prediction of Interaction Hotspots in Molecular Systems

Identifying interaction hotspots, which are key residues in a protein's binding site that contribute significantly to the binding energy, is crucial for understanding the mechanism of action and for designing more potent derivatives of this compound.

Computational methods for predicting interaction hotspots include:

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex, allowing for the analysis of the stability of interactions over time.

Binding Free Energy Calculations: Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to calculate the contribution of individual residues to the total binding free energy.

Alanine (B10760859) Scanning Mutagenesis: In silico alanine scanning involves computationally mutating key residues to alanine and calculating the change in binding affinity. A significant loss of affinity upon mutation indicates a hotspot residue.

For this compound, computational analysis might reveal that the fluoro substituents on both aromatic rings are involved in crucial halogen bond interactions with the target protein. nih.gov The methyl group could be involved in hydrophobic interactions, and the secondary amine could act as a hydrogen bond donor or acceptor.

A hypothetical analysis of interaction hotspots for this compound binding to a target protein is presented in the table below.

| Residue | Interaction Type | Predicted Contribution to Binding |

| Tyr234 | Pi-pi stacking with the 4-fluorobenzyl ring | High |

| Leu312 | Hydrophobic interaction with the 2-methyl group | Moderate |

| Ser156 | Hydrogen bond with the secondary amine | High |

| Phe421 | Halogen bond with the 5-fluoro substituent | Moderate |

| Val230 | Van der Waals interactions | Low |

By understanding these interaction hotspots, medicinal chemists can rationally design derivatives of this compound with modifications that enhance these key interactions, leading to improved potency and selectivity.

Chemical Reactivity and Stability Profiles of 5 Fluoro N 4 Fluorobenzyl 2 Methylaniline

Investigation of Primary Reaction Pathways

The reactivity of 5-Fluoro-N-(4-fluorobenzyl)-2-methylaniline is primarily dictated by the functional groups present: a secondary amine, two aromatic rings, and two fluorine substituents.

The secondary amine group is a key site of reactivity in this compound. The lone pair of electrons on the nitrogen atom makes it nucleophilic and basic. It can readily undergo reactions with various electrophiles.

One of the most common reactions is alkylation , where the hydrogen atom on the nitrogen is replaced by an alkyl group. This is analogous to the benzylation of anilines to form N-benzylanilines. Similarly, it can undergo acylation with acyl halides or anhydrides to form the corresponding amides.

The basicity of the amine allows it to react with acids to form ammonium (B1175870) salts. The electron-withdrawing effect of the fluorine atom on the aniline (B41778) ring is expected to slightly decrease the basicity of the amine compared to non-fluorinated anilines.

| Reaction Type | Reagent Class | Expected Product |

| Alkylation | Alkyl Halides | Tertiary Amine |

| Acylation | Acyl Halides/Anhydrides | Amide |

| Salt Formation | Acids | Ammonium Salt |

This table is generated based on general chemical principles of secondary amines.

The fluorine atoms attached to the aromatic rings are generally unreactive towards nucleophilic aromatic substitution unless activated by strongly electron-withdrawing groups positioned ortho or para to them. In the case of this compound, the amine and methyl groups are electron-donating, which further deactivates the ring towards nucleophilic attack on the fluorine atom.

However, under harsh reaction conditions, such as with very strong nucleophiles or in the presence of a suitable catalyst, substitution of the fluorine atom might be possible. For instance, related compounds like 5-bromo-4-fluoro-2-methylaniline (B104819) are known to undergo nucleophilic aromatic substitution at the fluoride (B91410) position. ossila.com

Electrophilic Aromatic Substitution: The aniline ring is activated towards electrophilic aromatic substitution by the electron-donating amine and methyl groups. These groups direct incoming electrophiles primarily to the ortho and para positions relative to themselves. The fluorine atom is a deactivating group but is also an ortho, para-director. The positions most susceptible to electrophilic attack would be those activated by the amine and methyl groups and not sterically hindered.

Nucleophilic Attack: As mentioned previously, the aromatic rings are generally not susceptible to nucleophilic attack due to the presence of electron-donating groups. The benzylic carbon of the 4-fluorobenzyl group could be a site for nucleophilic attack under certain conditions, leading to cleavage of the C-N bond, but this is less common for secondary amines.

| Attack Type | Activating/Deactivating Groups | Susceptible Positions |

| Electrophilic | Activating: -NH-, -CH3; Deactivating: -F | Ortho and Para to -NH- and -CH3 |

| Nucleophilic | Electron-donating groups deactivate the rings | Generally not susceptible |

This table is based on established principles of aromatic chemistry.

Chemical Stability and Degradation Mechanisms

The stability of this compound is influenced by environmental factors such as heat and light.

| Compound | Noted Thermal Behavior |

| 5-Fluorouracil (B62378) | Good thermal stability up to 275°C nih.gov |

| 4-Fluoroaniline | Emits toxic fumes of nitrogen oxides and hydrogen fluoride upon decomposition nih.gov |

This table presents data for analogous compounds to infer potential thermal behavior.

There is no specific information on the photochemical degradation of this compound. However, aromatic amines can be susceptible to photodegradation. Studies on other aniline derivatives, such as 2,4,5-trichloroaniline, have shown that degradation can occur under sunlight. nih.gov The degradation process can be complex, involving photo-oxidation and other radical-mediated reactions. The presence of fluorine atoms might influence the rate and pathways of photochemical degradation. It is known that photochemical processes can contribute significantly to the mineralization of halogenated anilines in aquatic environments. nih.gov

Oxidative and Hydrolytic Stability under Various Conditions

Aniline derivatives are susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, and certain metal ions. This process often leads to the formation of colored impurities, and it is noted that similar compounds may darken in color during storage. fishersci.com The presence of the benzyl (B1604629) group and methyl group on the aniline nitrogen and ring, respectively, may influence the rate and products of oxidation.

Hydrolytic stability is generally expected to be high for the amide-like linkage in this compound under neutral pH conditions. However, in strongly acidic or basic conditions, hydrolysis could potentially occur, cleaving the N-(4-fluorobenzyl) group. The fluorine substituents on both aromatic rings are generally stable to hydrolysis.

To provide a more concrete understanding, the following table outlines the expected stability profile based on the functional groups present in the molecule. It is important to note that this is a qualitative assessment and not based on experimental data for this specific compound.

| Condition | Expected Oxidative Stability | Expected Hydrolytic Stability | Potential Degradation Products |

| Ambient (Air, Light) | Low to Moderate | High | Oxidized polymeric materials, colored impurities |

| Elevated Temperature | Low | Moderate | Products of thermal decomposition may include carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen fluoride. fishersci.com |

| Aqueous, pH 7 | Moderate | High | Minimal degradation expected. |

| Aqueous, Acidic (pH < 4) | Moderate | Moderate to Low | Potential for hydrolysis of the benzyl-amine bond. |

| Aqueous, Basic (pH > 10) | Moderate | Moderate | Potential for hydrolysis of the benzyl-amine bond. |

| Presence of Oxidizing Agents | Low | High | Various oxidation products. |

This table represents a predictive assessment based on the chemical structure and is not derived from experimental studies on this compound.

Strategies for Compound Stabilization and Storage

Given the potential for oxidative degradation, specific strategies should be employed to ensure the long-term stability and purity of this compound during storage. The primary goal is to mitigate exposure to atmospheric oxygen, light, and heat.

Recommended storage conditions are derived from safety data sheets for structurally related compounds. fishersci.comfishersci.com These recommendations are generally applicable to substituted anilines and serve as best practices in the absence of specific data for the title compound.

Recommended Storage Procedures:

Inert Atmosphere: To prevent oxidation, the compound should be stored under an inert atmosphere, such as nitrogen or argon. chemicalbook.com

Controlled Temperature: Storage in a cool environment, such as a refrigerator (2-8°C), is recommended to minimize the rate of potential degradation reactions. chemicalbook.com The area should be kept cool and well-ventilated. fishersci.comtcichemicals.com

Light Protection: The use of amber or opaque containers is crucial to protect the compound from light, which can catalyze oxidative processes. chemicalbook.com

Airtight Containers: Containers must be tightly sealed to prevent the ingress of moisture and air. fishersci.comnih.gov Containers that have been opened should be carefully resealed and kept upright. nih.gov

Material of Containers: Glass containers are generally preferred for the storage of organic compounds.

The following table summarizes the key strategies for the stabilization and storage of this compound.

| Parameter | Recommendation | Rationale |

| Atmosphere | Store under an inert gas (e.g., Nitrogen, Argon). chemicalbook.com | Prevents oxidation by atmospheric oxygen. |

| Temperature | Keep in a dry, cool, and well-ventilated place. fishersci.comtcichemicals.com Recommended temperature is 2-8°C. chemicalbook.com | Reduces the rate of thermal degradation and other chemical reactions. |

| Light Exposure | Store in a dark place, using amber or opaque containers. chemicalbook.com | Prevents photolytic degradation. |

| Container | Use tightly closed containers. fishersci.com | Prevents exposure to air and moisture. |

| Incompatible Materials | Store away from strong oxidizing agents, acids, acid chlorides, acid anhydrides, and chloroformates. fishersci.comfishersci.com | Avoids chemical reactions that could degrade the compound. |

Adherence to these storage protocols is essential for maintaining the integrity and purity of this compound for research and other applications.

Biological Activity and Mechanistic Studies in Vitro

In Vitro Cellular Activity Studies of 5-Fluoro-N-(4-fluorobenzyl)-2-methylaniline and its Derivatives

Antiproliferative Effects on Specific Cell Lines (In Vitro)

The antiproliferative properties of compounds structurally related to this compound have been investigated against various cancer cell lines. For instance, derivatives of 2-anilino- nih.govnih.govnih.govtriazolo[1,5-a]pyrimidine have demonstrated notable activity. The potency of these compounds often depends on the specific substitutions on the aniline (B41778) ring.

One study highlighted a series of derivatives where the presence of a 3-phenylpropylamino moiety at the 2-position of the triazolopyrimidine scaffold, combined with different halogen-substituted anilines at the 7-position, resulted in significant antiproliferative activity. nih.gov Specifically, derivatives with 4'-fluoroaniline and 4'-chloroaniline showed potent effects. nih.gov For example, the p-chloroaniline analogue (7f) was particularly active against HeLa cells, with an IC50 value of 92 nM. nih.gov Another compound (8q), featuring a 4'-fluoroaniline moiety, displayed a mean IC50 of 83 nM across a panel of cell lines. nih.gov These findings underscore that fluorinated aniline structures are key components for the antiproliferative effects observed in these classes of compounds.

Research into 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazoles, which share a fluoro-methylphenyl moiety, also revealed potent antitumor activity. nih.gov These compounds cause dose- and time-dependent DNA damage in sensitive breast carcinoma cells (MCF-7) at concentrations ranging from 10 nmol/L to 10 µmol/L. nih.gov

| Compound/Derivative Class | Cell Line | Activity Metric | Result | Reference |

|---|---|---|---|---|

| p-chloroaniline analogue (7f) of 2-anilino- nih.govnih.govnih.govtriazolo[1,5-a]pyrimidine | HeLa | IC50 | 92 nM | nih.gov |

| 4'-fluoroaniline derivative (8q) of 2-anilino- nih.govnih.govnih.govtriazolo[1,5-a]pyrimidine | Various | Mean IC50 | 83 nM | nih.gov |

| 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203) | MCF-7 | Effective Concentration | 10 nmol/L - 10 µmol/L | nih.gov |

Investigation of Cellular Viability and Growth Inhibition (In Vitro)

The investigation into cellular viability and growth inhibition is a critical aspect of evaluating potential therapeutic agents. Studies on compounds analogous to this compound provide insight into their cytotoxic potential. For example, a macrocyclic aromatic compound, ethyl 4-[(4-methylbenzyl)oxy] benzoate, demonstrated significant, dose-dependent growth inhibition against Ehrlich ascites carcinoma (EAC) and human breast cancer (MCF-7) cells. nih.gov At a concentration of 1.0 mg/kg, this compound inhibited cell growth by 58.98%, a result comparable to the chemotherapy drug cisplatin. nih.gov

Similarly, the antiproliferative effects of 16E-arylidene-5α,6α-epoxyepiandrosterone derivatives were assessed using the MTT assay to determine cytotoxicity in various tumoral and non-tumoral cell lines. nih.gov Certain derivatives exhibited selective cytotoxic effects, with one compound showing an IC50 of 3.47 µM in the MCF-7 breast cancer cell line. nih.gov Flavonoids such as apigenin (B1666066) have also been shown to inhibit the proliferation of HeLa cervical cancer cells, with an IC50 of 47.26 µM, by inducing apoptosis and cell cycle arrest. scienceopen.com These studies commonly utilize assays like the MTT assay or the EdU (5-ethynyl-2'-deoxyuridine) cell proliferation assay to quantify the impact on cell viability and growth. nih.govnih.gov

| Compound/Derivative Class | Cell Line | Assay | Result | Reference |

|---|---|---|---|---|

| Ethyl 4-[(4-methylbenzyl)oxy] benzoate | EAC | Growth Inhibition | 58.98% at 1.0 mg/kg | nih.gov |

| 2,3-dichlorophenyl derivative of 16E-arylidene-5α,6α-epoxyepiandrosterone | MCF-7 | IC50 (MTT Assay) | 3.47 µM | nih.gov |

| Apigenin (Flavone) | HeLa | IC50 | 47.26 µM | scienceopen.com |

Antimicrobial Activity against Pathogens (In Vitro)

The antimicrobial potential of compounds containing fluorinated benzyl (B1604629) or aniline moieties has been explored. A study on N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides, which includes a 4-fluorobenzyl derivative, evaluated their activity against strains of Staphylococcus aureus and Bacillus subtilis. researchgate.net The research indicated that these amides demonstrated good activity against these Gram-positive bacteria. researchgate.net

In another study, a library of fluorobenzoylthiosemicarbazides was tested for antibacterial activity against various Gram-positive bacteria. nih.gov The results showed that the antimicrobial response was highly dependent on the substitution pattern, with trifluoromethyl derivatives showing optimal activity against both reference strains and pathogenic clinical isolates, with minimal inhibitory concentrations (MICs) ranging from 7.82 to 31.25 μg/mL. nih.gov Similarly, derivatives of 5-(furan-2-yl)-4-amino-1,2,4-triazole-3-thiol have been tested against standard test cultures of Gram-positive and Gram-negative bacteria, including S. aureus, Escherichia coli, and Pseudomonas aeruginosa, with all tested compounds exhibiting moderate activity. zsmu.edu.ua The standard two-fold serial microdilution assay is a common method for determining the MIC of such compounds. nih.gov

| Compound/Derivative Class | Pathogen | Activity Metric | Result | Reference |

|---|---|---|---|---|

| N-(4-fluorobenzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide | S. aureus, B. subtilis | Activity | Good | researchgate.net |

| Trifluoromethyl derivatives of fluorobenzoylthiosemicarbazide | S. aureus (including MRSA) | MIC | 7.82 - 31.25 µg/mL | nih.gov |

| 5-(furan-2-yl)-4-amino-1,2,4-triazole-3-thiol derivatives | S. aureus, E. coli, P. aeruginosa | Activity | Moderate | zsmu.edu.ua |

Biological Target Interaction Studies (In Vitro)

Enzyme Inhibition or Activation Assays (In Vitro), e.g., SIRT6, Mitochondrial Pyruvate Carrier (MPC)

While direct studies on this compound are not prominent, research on related structures provides context for potential enzyme interactions.

SIRT6: Sirtuin 6 (SIRT6) is a histone deacetylase implicated in age-associated diseases. nih.gov The discovery of new SIRT6 inhibitors is an active area of research. A study reported a series of 5-(4-methylpiperazin-1-yl)-2-nitroaniline (B187262) derivatives as a new class of SIRT6 inhibitors. nih.gov The most potent compound in this series exhibited an IC50 value of 4.93 µM in a Fluor de Lys (FDL) assay and showed high selectivity over other HDAC family members. nih.gov Assays to determine SIRT6 activity often involve fluorometric screening kits or HPLC-based methods. nih.gov

Mitochondrial Pyruvate Carrier (MPC): The MPC is a crucial regulator of cellular metabolism, making it an attractive therapeutic target. nih.govnih.gov Inhibition of the MPC has shown benefits in various disease models. nih.gov A variety of chemical scaffolds have been identified as MPC inhibitors. While specific data for this compound is unavailable, the development of novel MPC inhibitors often involves screening compounds for their ability to inhibit pyruvate-driven respiration in isolated mitochondria. biorxiv.org For example, fluoro-aminocarboxycoumarin derivatives have been identified as acute and specific MPC inhibitors through such assays. biorxiv.org

| Target Enzyme | Compound/Derivative Class | Assay | Activity Metric | Result | Reference |

|---|---|---|---|---|---|

| SIRT6 | 5-(4-methylpiperazin-1-yl)-2-nitroaniline | Fluor de Lys (FDL) | IC50 | 4.93 µM | nih.gov |

| Mitochondrial Pyruvate Carrier (MPC) | Fluoro-aminocarboxycoumarins | Mitochondrial Respiration | Inhibition | Specific Inhibition Observed | biorxiv.org |

Receptor Binding Affinity Profiling (In Vitro), e.g., Translocator Protein (TSPO)

The translocator protein (TSPO), an 18-kDa protein on the outer mitochondrial membrane, is a significant biomarker for neuroinflammation and is overexpressed in various pathological conditions. nih.govsemanticscholar.org Consequently, developing high-affinity ligands for TSPO is a major goal for diagnostics and therapeutics. nih.gov

Several classes of ligands have been developed to target TSPO. One notable compound is DAA1106, or N-(2,5-dimethoxybenzyl)-N-(5-fluoro-2-phenoxyphenyl)acetamide, which contains a fluorinated phenyl group and serves as a selective TSPO ligand. semanticscholar.org The binding affinity of new compounds is typically determined through competitive binding assays using a radiolabeled reference ligand, such as [3H]PK 11195. Research into N-methyl-(2-arylquinolin-4-yl)oxypropanamides has identified new high-affinity TSPO ligands, with one derivative showing a Ki value of 1.4 nM for human TSPO genotypes. nih.gov Although there is no specific binding data for this compound, its structural elements, particularly the fluorinated aromatic rings, are features present in known high-affinity TSPO ligands.

| Target Receptor | Compound/Derivative Class | Affinity Metric | Result | Reference |

|---|---|---|---|---|

| Translocator Protein (TSPO) | N-methyl-N-phenyl-2-{[2-(pyridin-2-yl)quinolin-4-yl]oxy}propanamide | Ki (human TSPO) | 1.4 nM | nih.gov |

| Translocator Protein (TSPO) | DAA1106 | Binding Profile | Potent and Selective Ligand | semanticscholar.org |

Investigation of Protein-Ligand Interactions (In Vitro)

There are no published studies detailing the protein-ligand interactions of this compound. Computational docking and biophysical assays would be required to identify potential protein targets and characterize the binding affinity and kinetics. Research on other N-benzyl aniline derivatives has shown that this class of compounds can interact with a variety of proteins, but these findings are not directly transferable. For instance, a study on N-benzyl-2-phenylpyrimidin-4-amine derivatives identified them as potent inhibitors of the USP1/UAF1 deubiquitinase complex. nih.gov Similarly, certain benzylaniline hydrochlorides have been shown to inhibit tubulin polymerization. nih.gov However, the specific substitution pattern of this compound dictates its unique electronic and steric properties, which would result in a distinct protein interaction profile.

Mechanistic Insights into Biological Observations (In Vitro)

As there are no primary biological observations for this compound, no mechanistic studies have been conducted. The subsequent subsections outline the type of in vitro assays that would be necessary to elucidate its mechanism of action if biological activity were identified.

Cell Cycle Analysis (In Vitro)

No studies have investigated the effect of this compound on the cell cycle of any cell line. Should the compound exhibit antiproliferative activity, flow cytometry analysis would be a standard method to determine if it induces cell cycle arrest at a specific phase (e.g., G0/G1, S, or G2/M). For example, a study on an oleanolic acid derivative, N-((1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-2-methylene-3-oxo-olean-12-en-28-amide, demonstrated induction of G2/M phase arrest in breast cancer cells. nih.gov Another study on new indole (B1671886) derivatives also showed arrest of more than 80% of HeLa cells in the G2/M phase. nih.gov

Induction of Apoptosis (In Vitro)

The potential for this compound to induce apoptosis has not been evaluated in any published research. Standard assays to investigate this would include Annexin V/propidium iodide staining to detect early and late apoptotic cells, and western blot analysis for key apoptotic markers such as cleaved caspases (e.g., caspase-3, -8, -9) and PARP. Studies on other structurally distinct compounds containing benzyl or fluorophenyl moieties have demonstrated pro-apoptotic effects. For example, novel 2-amino-5-benzylthiazole derivatives have been shown to induce apoptosis in human leukemia cells through the cleavage of PARP1 and caspase 3. ukrbiochemjournal.orgukrbiochemjournal.org

Perturbation of Specific Cellular Pathways (In Vitro)

There is no information regarding the effect of this compound on any specific cellular signaling pathways. Should the compound show significant biological activity, further research involving techniques such as western blotting, reporter gene assays, or transcriptomic analysis would be necessary to identify the pathways it perturbs. For instance, the aforementioned oleanolic acid derivative was found to inhibit the Notch-Akt signaling pathway. nih.gov

Structure-Activity Relationship (SAR) Elucidation for Biological Activity (In Vitro)

A formal structure-activity relationship (SAR) study for this compound and its analogs is not available in the literature. Such a study would involve the synthesis and biological evaluation of a series of related compounds to determine how modifications to the chemical structure affect biological potency.

Potential Non Pharmacological Applications in Advanced Materials and Chemical Probes

Role as a Key Intermediate or Building Block in Organic Synthesis

5-Fluoro-N-(4-fluorobenzyl)-2-methylaniline serves as a valuable intermediate in organic synthesis, primarily due to the combined features of its fluorinated aniline (B41778) core and the N-fluorobenzyl group. Fluorinated aniline derivatives are recognized as important building blocks in medicinal chemistry and drug discovery. ossila.comnih.gov For instance, related compounds such as 5-bromo-4-fluoro-2-methylaniline (B104819) are key ingredients in the synthesis of activators for sirtuin 6 (SIRT6), a lysine (B10760008) deacetylase that acts as a tumor suppressor. ossila.com

The synthetic utility of this compound stems from several key reactive sites:

The Secondary Amine: The nitrogen atom can undergo various reactions, including acylation, alkylation, and participation in coupling reactions to form more complex molecules.

The Aromatic Rings: The two phenyl rings can be subject to electrophilic aromatic substitution, although the fluorine atoms act as deactivating groups. The specific positions of the methyl and fluoro groups direct these substitutions to particular locations on the ring.

Carbon-Fluorine Bonds: While generally strong, the C-F bonds can be activated for nucleophilic aromatic substitution under specific conditions, providing another avenue for functionalization.

By combining two distinct fluorinated synthons—a fluoroaniline (B8554772) and a fluorobenzyl group—this molecule provides a pre-functionalized scaffold for constructing larger, fluorine-containing target molecules with potentially enhanced biological or material properties. ossila.com

Applications in Material Science (e.g., Polymer Chemistry, Electronic Materials)

While specific applications of this compound in material science are not extensively documented, the incorporation of fluorine into organic molecules is a well-established strategy for tuning material properties. Fluorination can significantly alter the electronic characteristics, thermal stability, chemical resistance, and lipophilicity of organic compounds, making them suitable for advanced material applications.

Aniline and its derivatives are fundamental precursors in the production of polymers like polyanilines and polyamides. The presence of fluorine atoms in the monomer unit, as in this compound, could be leveraged to synthesize fluorinated polymers. Such polymers may exhibit:

Enhanced Thermal Stability: The strength of the carbon-fluorine bond can increase the degradation temperature of the polymer.

Improved Chemical Resistance: Fluorinated polymers are often resistant to chemical attack.

Modified Electronic Properties: The high electronegativity of fluorine can influence the polymer's conductivity and optical properties, which is relevant for electronic materials such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).

The compound could potentially be used as a monomer or an additive in the formulation of specialty polymers and electronic materials where fine-tuning of these properties is critical.

Development as Chemical Probes for Biological Research (e.g., Fluorine-18 (B77423) labeling potential)

The structure of this compound makes it an excellent candidate for development as a chemical probe for biological research, particularly for use in Positron Emission Tomography (PET) imaging. PET is a powerful molecular imaging technique that relies on the detection of radiotracers labeled with positron-emitting isotopes, with Fluorine-18 ([¹⁸F]) being the most widely used due to its favorable half-life (109.8 minutes) and low positron energy. nih.gov

The compound contains two stable fluorine (¹⁹F) atoms, either of which could be substituted with [¹⁸F] during radiosynthesis. The 4-fluorobenzyl moiety is a particularly common structural motif in PET radiotracer design. nih.gov The typical strategy involves a late-stage radiofluorination, where a precursor molecule is synthesized and the [¹⁸F] is introduced in the final step via a nucleophilic substitution reaction. nih.govanalis.com.my

A potential synthetic route for a radiolabeled version, [¹⁸F]this compound, could involve:

Precursor Synthesis: A precursor molecule, such as 5-fluoro-N-(4-(trimethylstannyl)benzyl)-2-methylaniline or 5-fluoro-N-(4-nitrobenzyl)-2-methylaniline, would be synthesized.

Radiolabeling: The precursor would then be reacted with [¹⁸F]fluoride to introduce the radioisotope onto the benzyl (B1604629) ring.

Purification: The final radiolabeled product would be rapidly purified for use.

Such a [¹⁸F]-labeled probe could be used to study various biological processes in vivo, depending on the biological target to which the molecule binds. This makes it a promising scaffold for developing new PET imaging agents for neurology, oncology, or cardiology research. nih.govnih.gov

Use in Analytical Chemistry or Sensors (e.g., Fluorinated Tracers)

In analytical chemistry, fluorinated compounds can be used as tracers or components of chemical sensors due to the unique properties conferred by fluorine. The strong carbon-fluorine bond and the distinct spectroscopic signals of fluorine make these molecules easy to detect and quantify.

Fluorinated Tracers: Perfluorinated compounds are used as tracers in environmental and atmospheric studies because of their stability and extremely low natural background concentrations, allowing for unambiguous detection. bnl.gov While this compound is not a perfluorinated compound, its fluorine atoms provide a distinct signature for analytical techniques like ¹⁹F-NMR spectroscopy and mass spectrometry, enabling its use as a tracer in complex biological or chemical systems.

Chemical Sensors: The aniline and fluoroaromatic components of the molecule could be incorporated into larger systems designed as chemical sensors. For example, fluorescent probes have been developed for the detection of aniline vapor. acs.org Similarly, sensors designed for detecting fluoride (B91410) ions often rely on specific interactions with a receptor molecule that result in a colorimetric or fluorescent signal. acs.orgspectroscopyonline.com The structure of this compound could be modified to create chemosensors for specific analytes, where the electronic properties of the fluorinated rings enhance the sensitivity or selectivity of the sensor.

Conclusions and Future Research Directions

Summary of Academic Findings and Contributions to Chemical Knowledge

Future Directions in Synthesis and Chemical Transformations

Future synthetic research should focus on the efficient and scalable preparation of "5-Fluoro-N-(4-fluorobenzyl)-2-methylaniline." Optimization of reaction conditions for N-alkylation or reductive amination pathways, potentially exploring greener catalysts and solvent systems, would be a valuable contribution. Once synthesized, the compound can serve as a versatile intermediate for a range of chemical transformations. For instance, the aromatic rings could undergo further functionalization through electrophilic aromatic substitution, with the fluorine and methyl groups directing the regioselectivity. The secondary amine linkage also presents opportunities for derivatization, such as acylation or participation in coupling reactions, to generate a library of novel compounds with diverse functionalities.

| Starting Material 1 | Starting Material 2 | Reaction Type | Potential Product |

| 5-Fluoro-2-methylaniline (B146954) | 4-Fluorobenzyl chloride | Nucleophilic Substitution | This compound |

| 5-Fluoro-2-methylaniline | 4-Fluorobenzaldehyde (B137897) | Reductive Amination | This compound |

Emerging Opportunities in Computational Chemistry and Materials Science

Computational chemistry offers a powerful tool to predict the properties of "this compound" in the absence of experimental data. Density Functional Theory (DFT) calculations could be employed to determine its optimized geometry, electronic properties (such as HOMO-LUMO gap and electrostatic potential), and spectroscopic signatures (e.g., NMR and IR spectra). Such studies would provide valuable insights into its reactivity and potential for intermolecular interactions, such as hydrogen bonding and π-stacking. In materials science, the introduction of fluorine can enhance properties like thermal stability and hydrophobicity. mdpi.com Future research could explore the incorporation of this compound as a building block in the synthesis of novel polymers or organic electronic materials, investigating how the fluorine substituents influence the bulk properties of these materials.

| Computational Method | Predicted Property | Potential Application |

| Density Functional Theory (DFT) | Molecular geometry, electronic structure | Predicting reactivity, understanding intermolecular forces |

| Molecular Dynamics (MD) | Conformational analysis, solvation properties | Simulating behavior in different environments |

Prospects for Further Mechanistic Biological Investigations (In Vitro)